molecular formula C8H19NO B1374465 3-(Aminomethyl)-5-methylhexan-1-ol CAS No. 1354952-15-0

3-(Aminomethyl)-5-methylhexan-1-ol

Cat. No. B1374465
CAS RN: 1354952-15-0
M. Wt: 145.24 g/mol
InChI Key: KOHNSJBPXZDCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-5-methylhexan-1-ol is a derivative of aminomethylhexanol, a type of alcohol with a primary amine group. It is a colorless, water-soluble, and flammable liquid that is used in a variety of scientific and industrial applications. It is an important intermediate for the synthesis of active pharmaceutical ingredients, as well as a starting material for the synthesis of other compounds. 3-(Aminomethyl)-5-methylhexan-1-ol is also known as aminomethylhexanol, 3-amino-5-methylhexan-1-ol, and 3-amino-5-methylhexanol.

Scientific Research Applications

Enantioselective Synthesis

A study by Burk et al. (2003) focused on the enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid, a process crucial for creating high-purity compounds. This synthesis involved asymmetric hydrogenation and subsequent hydrogenation of the nitrile (Burk et al., 2003).

Synthesis Optimization

Mansoori et al. (2019) aimed to optimize the synthesis stages of S-pregabalin, an anticonvulsant drug. They developed a straightforward method that avoids expensive and environmentally harmful reagents, enhancing yield and reducing environmental impact (Mansoori et al., 2019).

Cobalt Complex Synthesis

Korybut-Daszkiewicz et al. (2003) explored the synthesis of cobalt(III) tetraazamacrocyclic complexes with pendant amino groups, including structures related to 3-(aminomethyl)-5-methylhexan-1-ol. This research contributes to understanding the electrochemical properties of such complexes (Korybut-Daszkiewicz et al., 2003).

Fluorescent Sensor Development

Yadav and Singh (2018) developed a fluorescent sensor for detecting aluminum ions, using compounds related to 3-(aminomethyl)-5-methylhexan-1-ol. This sensor has applications in bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).

Solubility Studies

Cogoni et al. (2016) reported on the solubility of (S)-3-(aminomethyl)-5-methylhexanoic acid in various solvent mixtures. Understanding solubility is crucial for developing efficient manufacturing and formulation processes (Cogoni et al., 2016).

Chemoenzymatic Process Development

Martínez et al. (2008) developed a chemoenzymatic manufacturing process for (S)-3-(aminomethyl)-5-methylhexanoic acid. This process emphasizes setting the stereocenter early in the synthesis and reducing organic solvent usage (Martínez et al., 2008).

Waste Valorization

Zagami et al. (2012) explored converting (S)-(+)-3-aminomethyl-5-methylhexanoic acid to (S)-(-)-3-cyano-5-methylhexanoic acid, demonstrating a method for recycling the undesired enantiomer of pregabalin (Zagami et al., 2012).

properties

IUPAC Name

3-(aminomethyl)-5-methylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-7(2)5-8(6-9)3-4-10/h7-8,10H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHNSJBPXZDCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CCO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-5-methylhexan-1-ol

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